N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-(4-fluorophenyl)piperazin-1-yl group at position 5 and a thioether-linked acetamide moiety at position 2. Its synthesis involves coupling 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol with a chloroacetamide derivative under basic conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S2/c23-16-2-4-17(5-3-16)27-7-9-28(10-8-27)21-25-26-22(33-21)32-13-20(29)24-12-15-1-6-18-19(11-15)31-14-30-18/h1-6,11H,7-10,12-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFJBJPWXSFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 426.49 g/mol.
1. Anticancer Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. A study evaluating various benzodioxole derivatives found that certain derivatives showed strong cytotoxicity against Hep3B liver cancer cells. Specifically, compounds with amide functionalities demonstrated lower IC50 values compared to others, indicating enhanced anticancer activity .
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
| DOX | Control | Hep3B |
The study also reported that compound 2a inhibited the cell cycle progression at the G2-M phase, suggesting a mechanism for its anticancer effects .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar thiadiazole and benzodioxole moieties have been reported to exhibit antibacterial activity against various pathogens. For instance, derivatives with thio groups have shown effectiveness against Mur ligases, which are essential for bacterial cell wall synthesis .
3. Antioxidant Properties
In vitro studies have assessed the antioxidant capabilities of benzodioxole derivatives using the DPPH assay. Some derivatives demonstrated significant free radical scavenging activity comparable to known antioxidants like Trolox . This suggests that this compound may also contribute to oxidative stress reduction in biological systems.
Case Studies and Research Findings
A comprehensive evaluation of benzodioxole derivatives highlights their diverse biological activities:
- Cytotoxicity : In studies comparing various derivatives, those containing amide groups consistently exhibited potent cytotoxic effects across different cancer cell lines.
- Mechanistic Insights : Flow cytometry analyses indicated that compound 2a significantly affected cell cycle dynamics in Hep3B cells, leading to reduced proliferation rates and suggesting a targeted mechanism of action against cancer cells .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. Notably, derivatives containing thiadiazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could inhibit CDK2 (cyclin-dependent kinase 2), which is crucial for cell cycle progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 18.76 | CDK2 Inhibition |
| Compound B | MCF-7 | 15.00 | Apoptosis Induction |
| Compound C | A549 | 22.50 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Thiadiazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have shown that related compounds exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
Case Study on Anticancer Effectiveness
A recent study evaluated a series of thiadiazole derivatives against breast cancer cells (MCF-7). The results indicated that compounds with the benzo[d][1,3]dioxole structure significantly reduced cell viability through apoptosis pathways.
Antimicrobial Evaluation
Another study assessed the antimicrobial activity of similar compounds against various pathogens. The findings revealed that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its heterocyclic and amide groups:
Characterization Techniques
Key methods used to confirm the compound’s structure and purity:
Potential Reaction Pathways
Based on structural features, the compound may undergo:
-
Hydrolysis of the acetamide group to form a carboxylic acid under basic conditions .
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Nucleophilic substitution on the thiadiazole sulfur with Grignard reagents or alkyl halides .
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Oxidation/reduction of the thiol group to disulfides or sulfonic acids .
-
Alkylation/acylation of the piperazine ring to modify its solubility or bioavailability.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- 1,3,4-Thiadiazole core : Common in antimicrobial and enzyme-inhibiting agents.
- 4-(4-Fluorophenyl)piperazine : Enhances receptor binding affinity, particularly for neurological targets.
- Thioether linkage : Improves metabolic stability compared to ether or ester linkages.
- Benzo[d][1,3]dioxol group : May influence lipophilicity and bioavailability.
Table 1: Structural Comparison with Analogous Compounds
Pharmacological Activities
Antimicrobial Activity :
Enzyme Inhibition :
- However, thiadiazole derivatives with piperazine moieties (e.g., 4g) are frequently explored for CNS-related targets .
Toxicity Considerations :
- Nitrofuran-thiadiazole hybrids () exhibit carcinogenicity, but structural modifications like the benzo[d][1,3]dioxol group in the target compound may mitigate such risks .
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s melting point and yield are unreported, but analogs like 4g and 5j show moderate-to-high melting points (138–205°C), suggesting thermal stability.
- IR spectra consistently show NH and C=O stretches, confirming acetamide and thiadiazole functionalities .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves coupling thiadiazole-thiol intermediates with halogenated acetamides. For example, refluxing 5-(4-fluorophenyl)piperazine-substituted thiadiazole-2-thiol with N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-chloroacetamide in dry acetone using anhydrous K₂CO₃ as a base, followed by recrystallization from ethanol . Similar protocols for thioacetamide coupling (e.g., using chloroacetyl chloride and triethylamine in dioxane at 20–25°C) can be adapted .
Q. What spectroscopic techniques are recommended for structural characterization?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
- ¹H/¹³C NMR confirms proton environments (e.g., benzodioxole methylene at δ ~5.3 ppm, piperazine signals at δ ~3.2 ppm) .
- Mass spectrometry (FAB or ESI) validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray diffraction resolves crystal structure, critical for verifying regiochemistry .
Q. Which in vitro assays are suitable for preliminary anticancer activity screening?
The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) . SRB (sulforhodamine B) assays and apoptosis assays (Annexin V/PI staining) are complementary methods .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in the thioacetamide coupling step?
Apply Bayesian optimization or design of experiments (DoE) to systematically vary parameters:
- Solvent : Dry acetone improves solubility of thiadiazole intermediates compared to ethanol .
- Temperature : Reflux (50–60°C) accelerates reaction kinetics but may require shorter durations to avoid decomposition .
- Catalyst : Anhydrous K₂CO₃ (2 mmol) outperforms Et₃N in minimizing side reactions .
- Stoichiometry : A 1:1.2 molar ratio of thiol to acetamide reduces unreacted starting material .
Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Validate docking models using co-crystallized ligand data (if available) and adjust force fields (e.g., AMBER vs. CHARMM) .
- Cross-verify with experimental assays: Compare predicted binding affinities (e.g., ΔG values) against IC₅₀ results from kinase inhibition or cytotoxicity assays .
- Assess membrane permeability via PAMPA or Caco-2 assays, as poor cellular uptake may explain false-negative predictions .
Q. What strategies mitigate competing side reactions during piperazine substitution?
- Protecting groups : Use Boc-protected piperazine to prevent N-alkylation at unintended positions .
- Low-temperature reactions : Conduct substitutions at 0–5°C to suppress nucleophilic aromatic substitution on the 4-fluorophenyl ring .
- Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) removes byproducts like unreacted piperazine .
Q. How to design a structure-activity relationship (SAR) study focusing on the benzodioxole moiety?
- Synthesize analogs : Replace benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) or introduce substituents (e.g., -NO₂, -CF₃) .
- Test bioactivity : Evaluate cytotoxicity, kinase inhibition, or antimicrobial activity across analogs .
- Computational analysis : Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity trends .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
- Replicate assays : Ensure consistency in cell passage number, culture media, and incubation time .
- Check selectivity : Use non-cancerous cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
- Mechanistic studies : Perform ROS detection or mitochondrial membrane potential assays to identify cell-line-specific modes of action .
Q. Why do different synthetic routes yield varying purity levels?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
